molecular formula C25H24N8O3 B11697729 N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11697729
M. Wt: 484.5 g/mol
InChI Key: CFWWUSZYGLZRMM-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the various functional groups through substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Solvent recovery and waste management are also critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N8O3

Molecular Weight

484.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H24N8O3/c1-16-4-7-20(14-17(16)2)28-24-29-23(27-19-8-10-21(11-9-19)33(34)35)30-25(31-24)32-26-15-18-5-12-22(36-3)13-6-18/h4-15H,1-3H3,(H3,27,28,29,30,31,32)/b26-15+

InChI Key

CFWWUSZYGLZRMM-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.